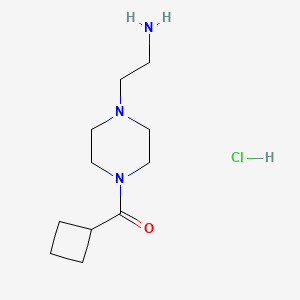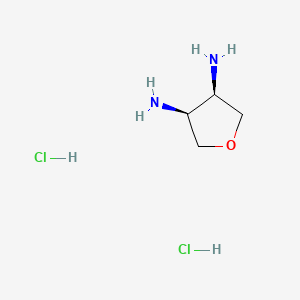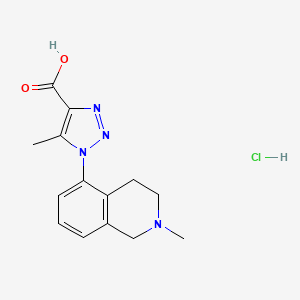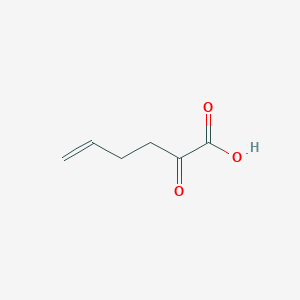
Methyl-(2E)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yliden)acetat
Übersicht
Beschreibung
Methyl (2E)-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl (2E)-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (2E)-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Halbleiterfertigung
Diese Verbindung wird in der Halbleiterindustrie als Lösungsmittel verwendet, da sie eine hohe Reinheit und geringe Säureanforderungen erfüllt. Die konventionelle Synthese verwandter Lösungsmittel wie Propylenglycolmethyletheracetat (PGMEA) beinhaltet homogene Katalysatoren, die eine umfangreiche Reinigung erfordern. Die Forschung nach alternativen Synthesemethoden unter Verwendung heterogener Katalysatoren wie Amberlyst-15 zielt darauf ab, diesen Prozess zu rationalisieren, was möglicherweise zu Kostensenkungen und Effizienzsteigerungen führt .
Reaktive Destillationstechnik
Die Derivate der Verbindung werden in reaktiven Destillationsverfahren eingesetzt, einer Technik, die Reaktion und Trennung in einer einzigen Einheit kombiniert. Dies ist besonders vorteilhaft für gleichgewichtsbegrenzte Reaktionen und ist kostengünstig. So wird beispielsweise die Synthese von Methylacetat mittels reaktiver Destillation unter Verwendung eines stark sauren Ionenaustauschkatalysators durchgeführt, um die Geschwindigkeit der Veresterungsreaktion zu erhöhen .
Prozessintensivierung
Die Verbindung spielt eine Rolle bei Strategien zur Prozessintensivierung, bei denen ihre Derivate in einer einzigen reaktiven Destillationskolonne synthetisiert werden. Dieser Ansatz wird bei der Herstellung verschiedener Chemikalien wie Ester und Ether verwendet, die traditionell separate Reaktoren und Trenner benötigten .
Katalyse
Forschungen zur Verwendung von Feststoffkatalysatoren wie Amberlyst-15 für die Synthese von Lösungsmittelverbindungen, die mit Methyl-(2E)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yliden)acetat verwandt sind, haben gezeigt, dass sie das Potenzial haben, Produktionsprozesse zu vereinfachen. Dies könnte zu Fortschritten in industriellen Anwendungen führen, indem die Reaktionskinetik verbessert und der Bedarf an Reinigung reduziert wird .
Optimierung chemischer Prozesse
Die Derivate der Verbindung werden zur Modellierung, Simulation und Optimierung chemischer Prozesse eingesetzt. So wurde beispielsweise die Produktion von Methylacetat durch reaktive Destillation unter Verwendung von Prozesssimulationssoftware modelliert und optimiert, was dazu beiträgt, die Auswirkungen verschiedener Variablen auf die Produktzusammensetzung zu verstehen .
Eigenschaften
IUPAC Name |
methyl (2E)-2-(3-oxo-4H-1,4-benzoxazin-2-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-10(13)6-9-11(14)12-7-4-2-3-5-8(7)16-9/h2-6H,1H3,(H,12,14)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMQHDIICKBXEF-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C(=O)NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/1\C(=O)NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501132881 | |
| Record name | Acetic acid, (3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-ylidene)-, methyl ester, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501132881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106660-13-3 | |
| Record name | Acetic acid, (3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-ylidene)-, methyl ester, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106660-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, (3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-ylidene)-, methyl ester, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501132881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,2-trifluoroethyl N-[2-(piperidin-1-yl)ethyl]carbamate hydrochloride](/img/structure/B1453100.png)


![2-Phenylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1453110.png)





![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1453118.png)


